molecular formula C7H6BrF2N B8312718 2-bromo-4,5-difluoro-N-methylaniline

2-bromo-4,5-difluoro-N-methylaniline

Cat. No. B8312718
M. Wt: 222.03 g/mol
InChI Key: PEOFBKHCPYRZHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09328112B2

Procedure details

To a solution of Example 144B (29.5 g, 92 mmol) in dichloromethane (200 mL) was added trifluoroacetic acid (141 mL, 1831 mmol). The reaction mixture was stirred at room temperature for 2 hours and concentrated. The residue was partitioned between ethyl acetate and brine. The organic phase was washed with brine, dried with MgSO4, filtered, and concentrated. The filtrate was concentrated and the residue was separated by flash chromatography on silica gel (Teledyne CombiFlash Rf, 40% to 100% ethyl acetate in hexane) to provide the title compound. MS (ESI+) m/z 222 (M+1).
Name
solution
Quantity
29.5 g
Type
reactant
Reaction Step One
Quantity
141 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[C:6](=O)[N:7]([C:9]1[CH:14]=[C:13]([F:15])[C:12]([F:16])=[CH:11][C:10]=1[Br:17])C)(C)(C)C.FC(F)(F)C(O)=O>ClCCl>[Br:17][C:10]1[CH:11]=[C:12]([F:16])[C:13]([F:15])=[CH:14][C:9]=1[NH:7][CH3:6]

Inputs

Step One
Name
solution
Quantity
29.5 g
Type
reactant
Smiles
C(C)(C)(C)OC(N(C)C1=C(C=C(C(=C1)F)F)Br)=O
Name
Quantity
141 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between ethyl acetate and brine
WASH
Type
WASH
Details
The organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was separated by flash chromatography on silica gel (Teledyne CombiFlash Rf, 40% to 100% ethyl acetate in hexane)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=C(NC)C=C(C(=C1)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.